molecular formula C17H19NO3 B3243749 Ethyl 2-(4-phenylmethoxyanilino)acetate CAS No. 15917-88-1

Ethyl 2-(4-phenylmethoxyanilino)acetate

Cat. No.: B3243749
CAS No.: 15917-88-1
M. Wt: 285.34 g/mol
InChI Key: SXBRYBUOFKTAFF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-phenylmethoxyanilino)acetate is a synthetic organic compound characterized by an aniline core substituted with a phenylmethoxy (OCH₂Ph) group at the para position and an ethyl acetate moiety. This structure positions it as a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

ethyl 2-(4-phenylmethoxyanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO3/c1-2-20-17(19)12-18-15-8-10-16(11-9-15)21-13-14-6-4-3-5-7-14/h3-11,18H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBRYBUOFKTAFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15917-88-1
Record name N-(4-BENZYLOXYPHENOXY)GLYCINE ETHYL ESTER
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Ethyl 2-(4-phenylmethoxyanilino)acetate, a compound with potential therapeutic applications, has garnered attention in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an ethyl ester group and an aniline derivative. Its chemical structure can be represented as follows:

C16H17NO3\text{C}_{16}\text{H}_{17}\text{N}\text{O}_3

This compound features a phenylmethoxy group attached to an aniline moiety, which is known to influence its biological properties.

Synthesis

The synthesis of this compound can be achieved through various methods, typically involving the reaction of appropriate phenolic compounds with ethyl acetate derivatives. A common synthetic route involves:

  • Alkylation : The reaction of 4-phenylmethoxyaniline with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate).
  • Purification : The product is purified through recrystallization or chromatography.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial in combating oxidative stress-related diseases. For instance, studies have shown that flavonoid-based compounds can effectively scavenge free radicals and reduce oxidative damage in cellular models .

Anticancer Activity

The compound's structural similarity to known anticancer agents suggests potential efficacy against various cancer cell lines. Preliminary studies have demonstrated that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as PI3K/Akt and MAPK .

Antidiabetic Effects

This compound has been explored for its hypoglycemic effects. In vitro studies indicate that it may enhance insulin sensitivity and glucose uptake in muscle cells, mimicking the action of existing antidiabetic medications . This property positions it as a candidate for developing new dual-target hypoglycemic agents.

Case Studies

  • In Vivo Studies : A study involving diabetic rats treated with derivatives of this compound showed a significant reduction in blood glucose levels compared to control groups. The mechanism was attributed to enhanced insulin secretion from pancreatic beta cells .
  • Cell Line Experiments : In vitro assays using human cancer cell lines revealed that treatment with the compound resulted in reduced cell viability and increased apoptotic markers, indicating its potential as an anticancer agent .

Research Findings Summary Table

Activity Effect Reference
AntioxidantScavenges free radicals
AnticancerInduces apoptosis
AntidiabeticEnhances insulin sensitivity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the aniline ring significantly influence the compound's properties. Key analogs and their characteristics are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
Ethyl 2-(4-phenylmethoxyanilino)acetate (Target) 4-OCH₂Ph C₁₇H₁₇NO₄* ~307.3 Not reported High lipophilicity, ester functionality
Ethyl 2-[(4-chloro-2-phenylcarbonyl-phenyl)amino]-2-oxo-ethanoate 4-Cl, 2-benzoyl C₁₇H₁₄ClNO₄ 331.75 139–141 Chloro and benzoyl groups enhance stability
4-Methylphenyl 2-[(phenylsulfonyl)anilino]acetate N-phenylsulfonyl, 4-CH₃Ph ester C₂₁H₁₉NO₄S 381.44 Not reported Sulfonyl group increases polarity
Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate 4-OCH₃ C₁₁H₁₃NO₄ 223.2 Not reported Methoxy group improves solubility
Key Observations:
  • Electron-Withdrawing vs. In contrast, the phenylmethoxy (target) and methoxy groups () are electron-donating, enhancing resonance stabilization.
  • Lipophilicity : The phenylmethoxy group in the target compound increases hydrophobicity compared to methoxy () or sulfonyl () analogs, which may enhance blood-brain barrier penetration in drug design .
  • Thermal Stability : The benzoyl and chloro substituents in contribute to a higher melting point (139–141°C), suggesting stronger intermolecular interactions (e.g., dipole-dipole, π-π stacking) compared to the target compound.

Structural and Crystallographic Insights

  • Crystal Packing : Methoxy and methyl substituents (as in ) influence dihedral angles between aromatic rings, affecting solubility and crystallization behavior. The bulkier phenylmethoxy group in the target compound may introduce steric hindrance, complicating crystallization.
  • Software Tools : Programs like SHELXL () and ORTEP-III () are critical for resolving such structural nuances.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-phenylmethoxyanilino)acetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-phenylmethoxyanilino)acetate

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